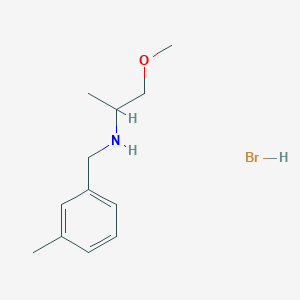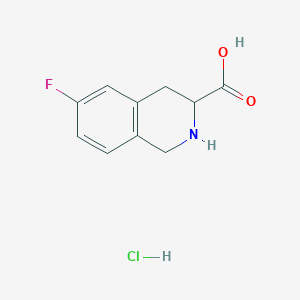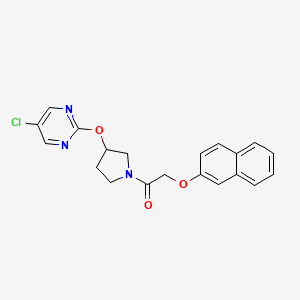![molecular formula C16H9N3O B2790011 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 303145-58-6](/img/structure/B2790011.png)
3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazinones are a class of organic compounds that contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are known to exhibit a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antihypertensive, and anticancer properties .
Synthesis Analysis
Pyridazinones can be synthesized through various methods. One common method involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with electrophilic and nucleophilic reagents .Molecular Structure Analysis
The molecular structure of pyridazinones can vary depending on the substituents present at different positions on the pyridazine ring. The structure of these compounds can be confirmed through elemental analyses and spectral data .Chemical Reactions Analysis
Pyridazinones can undergo various chemical reactions due to the presence of reactive sites on the pyridazine ring. These reactions can lead to the formation of a variety of derivatives with different biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazinones can vary depending on their structure. For example, the compound 6-(Pyridin-4-yl)pyridazin-3(2H)-one has a molecular weight of 173.17 and a linear formula of C9H7N3O .Scientific Research Applications
Fragment-Based Drug Discovery (FBDD)
Heterocycles play a pivotal role in FBDD, where weakly binding small molecules (fragments) are elaborated into potent lead compounds. The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds provides a valuable starting point. These compounds can be selectively elaborated along multiple growth vectors:
- C-7 : Achieved through selective metalation with TMPMgCl followed by electrophile reactions or transmetalation to ZnCl2 and Negishi cross-coupling. This multifunctionalization strategy emulates a hit-to-lead pathway, demonstrating the utility of pyrazolo[3,4-c]pyridines in FBDD .
Neuroprotective Agents
Compound 15, derived from this pyridazinone scaffold, shows promising in vivo effects. Further evaluation includes its ability to reduce α-synuclein aggregation in vitro. This property makes it a potential candidate for neuroprotection .
Anti-Inflammatory Activity
The 4-amino derivative of this compound exhibits potent anti-inflammatory activity, surpassing aspirin. Its oral administration makes it an attractive candidate for therapeutic intervention .
Analgesic Properties
Various 2-alkyl or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones have been synthesized and evaluated for their analgesic properties. These derivatives hold promise as potential pain-relieving agents .
Substituent Equilibrium
Position C3 of 5-monosubstituted 1H-pyrazolo[3,4-b]pyridines exhibits an interesting balance between hydrogen atoms and methyl groups. This structural feature contributes to the compound’s versatility and potential applications .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been reported to interact with a range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical physiological processes .
Mode of Action
Pyridazinone derivatives have been shown to inhibit certain enzymes, modulate receptor activity, and interact with various proteins . For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Pharmacokinetics
The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on their specific chemical structure .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyridazinone derivatives .
Safety and Hazards
properties
IUPAC Name |
3-pyridin-4-ylindeno[1,2-c]pyridazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O/c20-16-12-4-2-1-3-11(12)15-13(16)9-14(18-19-15)10-5-7-17-8-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHIQVNSBFGJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

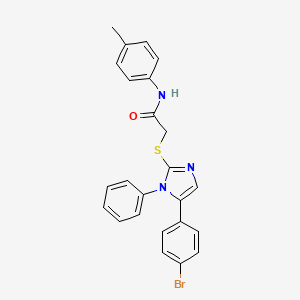
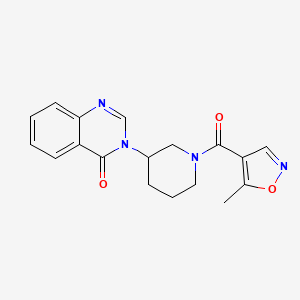
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2789933.png)
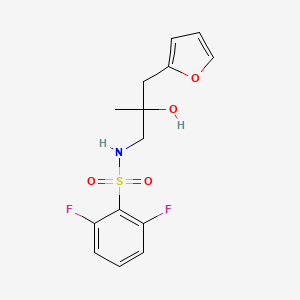
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2789938.png)
![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)
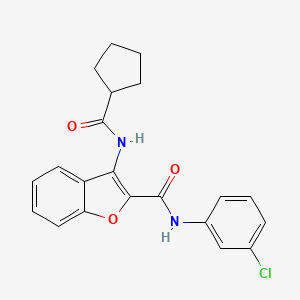



![7-(5-bromo-2-chloropyridine-3-carbonyl)-2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B2789948.png)
